molecular formula C12H21N3O6S B13447391 L-gamma-Glutamyl-S-methyl-L-cysteinyl-beta-alanine CAS No. 102148-91-4

L-gamma-Glutamyl-S-methyl-L-cysteinyl-beta-alanine

Cat. No.: B13447391
CAS No.: 102148-91-4
M. Wt: 335.38 g/mol
InChI Key: MSEXKIKRSMQHDG-YUMQZZPRSA-N
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Description

L-gamma-Glutamyl-S-methyl-L-cysteinyl-beta-alanine is a tripeptide comprising three distinct residues:

  • Gamma-glutamyl: A modified glutamic acid linked via its gamma-carboxyl group, common in glutathione-related compounds.
  • S-methyl-L-cysteine: A cysteine derivative with a methylated thiol group, enhancing stability compared to free cysteine.
  • Beta-alanine: A beta-amino acid with a three-carbon backbone, differing from standard alpha-amino acids in conformation and biochemical interactions.

Properties

CAS No.

102148-91-4

Molecular Formula

C12H21N3O6S

Molecular Weight

335.38 g/mol

IUPAC Name

(2S)-2-amino-5-[[(2R)-1-(2-carboxyethylamino)-3-methylsulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C12H21N3O6S/c1-22-6-8(11(19)14-5-4-10(17)18)15-9(16)3-2-7(13)12(20)21/h7-8H,2-6,13H2,1H3,(H,14,19)(H,15,16)(H,17,18)(H,20,21)/t7-,8-/m0/s1

InChI Key

MSEXKIKRSMQHDG-YUMQZZPRSA-N

Isomeric SMILES

CSC[C@@H](C(=O)NCCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N

Canonical SMILES

CSCC(C(=O)NCCC(=O)O)NC(=O)CCC(C(=O)O)N

Origin of Product

United States

Preparation Methods

Enzymatic Synthesis Using γ-Glutamyl Transpeptidase and γ-Glutamylcysteine Synthetase

  • Substrate Preparation : The precursor S-methyl-L-cysteine and beta-alanine are chemically synthesized or isolated.
  • Enzymatic Ligation : γ-Glutamylcysteine synthetase catalyzes the ATP-dependent ligation of L-glutamate to S-methyl-L-cysteine, forming gamma-L-glutamyl-S-methyl-L-cysteine intermediate.
  • Extension to Beta-Alanine : Further enzymatic or chemical coupling adds beta-alanine to the cysteinyl residue.
  • Purification : Ion-exchange chromatography (e.g., Q Sepharose column) and reverse-phase HPLC are employed to isolate the product with high purity (typically >98%).

This method benefits from high stereospecificity due to enzyme selectivity and mild reaction conditions. Enzymatic synthesis has been demonstrated to achieve yields around 80-85% for related γ-glutamyl peptides.

Chemical Solid-Phase Peptide Synthesis (SPPS)

  • Resin Loading : The synthesis starts with loading Fmoc-protected beta-alanine onto a solid support resin.
  • Stepwise Coupling : Sequential coupling of Fmoc-S-methyl-L-cysteine and then Fmoc-L-glutamate (γ-glutamyl protected) is performed using activating agents such as HBTU or DIC/HOBt.
  • Deprotection and Cleavage : After chain assembly, global deprotection and cleavage from the resin yield the free peptide.
  • Purification and Characterization : Reverse-phase HPLC purification followed by LC-MS confirms molecular weight and purity.

SPPS allows precise control over sequence and modifications such as S-methylation, but may require optimization to avoid racemization and side reactions.

Chemical Reactions Analysis

Key Enzymatic Reactions:

  • S-methylcysteine formation :
    Catalyzed by β-substituted alanine synthase (BSAS4;1), which condenses O-acetylserine with methanethiol derived from methionine via methionine γ-lyase .

    O-Acetylserine+MethanethiolBSAS4;1S-Methylcysteine\text{O-Acetylserine} + \text{Methanethiol} \xrightarrow{\text{BSAS4;1}} \text{S-Methylcysteine}
  • γ-Glutamyl conjugation :
    Glutamate-cysteine ligase (GCL) forms γ-glutamylcysteine, which reacts with S-methylcysteine via glutathione synthetase homologs to produce γ-glutamyl-S-methylcysteine .

  • Final β-alanine addition :
    Homoglutathione synthetase catalyzes the ATP-dependent linkage of β-alanine to γ-glutamyl-S-methylcysteine .

Reaction Conditions:

  • Anhydride formation :

    • Reactants : L-Glutamic acid, phtalic anhydride.

    • Conditions : Solvent-free heating (140°C, 10 min), followed by acetic anhydride (105°C).

    • Yield : 52–55% of N-phtaloyl-l-glutamic acid anhydride .

  • Dipeptide coupling :

    • Reactants : N-Phtaloyl-l-glutamic acid anhydride, S-methyl-L-cysteine.

    • Conditions : Dry DMF, room temperature, 24 hours.

    • Yield : 53% of N-phtaloyl-γ-glutamyl-S-methyl-L-cysteine .

Key Observations:

  • Elevated temperatures (>60°C) or water addition led to byproduct formation.

  • Triethylamine caused racemization, necessitating neutral conditions .

Stability and Degradation

  • pH Sensitivity : Stable under acidic conditions (pH 2–6) but prone to hydrolysis at alkaline pH due to β-elimination of the S-methyl group .

  • Enzymatic Cleavage :

    • γ-Glutamylcyclotransferase hydrolyzes the γ-glutamyl bond, releasing 5-oxoproline and S-methylcysteinyl-β-alanine .

    • Glutathione-specific peptidases may further degrade the dipeptide .

Metabolic Flux and Isotopic Labeling

  • 13C Tracing :

    • Serine and methionine serve as primary carbon donors for S-methylcysteine synthesis .

    • The β-alanine moiety incorporates carbons from methionine via propanoate metabolism .

  • Turnover Rates :

    • γ-Glutamyl-S-methylcysteine exhibits faster carbon turnover compared to glutathione, suggesting compartmentalized biosynthesis (likely chloroplast-localized) .

Scientific Research Applications

L-gamma-Glutamyl-S-methyl-L-cysteinyl-beta-alanine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of L-gamma-Glutamyl-S-methyl-L-cysteinyl-beta-alanine involves its role as a substrate for homoglutathione synthase. The enzyme catalyzes the formation of the compound by ligating gamma-L-glutamyl-L-cysteine and beta-alanine in the presence of ATP. This reaction is crucial for the biosynthesis of homoglutathione, which plays a vital role in cellular redox regulation and detoxification processes .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Comparisons

The table below synthesizes data from the evidence and structural inferences:

Compound Name Molecular Formula Molecular Weight Key Functional Groups Stability & Handling
L-gamma-Glutamyl-S-methyl-L-cysteinyl-beta-alanine Not explicitly provided Inferred ~300–350 Da Gamma-glutamyl, S-methyl cysteine, beta-alanine High stability due to S-methylation; reduced thiol reactivity
N-L-γ-Glutamyl-L-Leucine C₁₁H₂₀N₂O₅ 260.29 Da Gamma-glutamyl, leucine Standard peptide stability; sensitive to pH and temperature
L-gamma-Glutamyl-L-cysteine Likely C₈H₁₄N₂O₅S ~250.27 Da Gamma-glutamyl, cysteine (free thiol) Prone to oxidation; requires cold storage and controlled documentation
Key Findings:

Stability :

  • The S-methyl group in the target compound prevents thiol oxidation, contrasting with L-gamma-Glutamyl-L-cysteine, which is highly oxidation-prone and necessitates stringent storage conditions (e.g., refrigeration, inert atmospheres) .
  • N-L-γ-Glutamyl-L-Leucine lacks reactive thiols but may degrade under extreme pH or enzymatic cleavage .

The gamma-glutamyl linkage is conserved across all three compounds, suggesting shared roles in glutathione metabolism or amino acid transport .

No specific regulatory data are provided for the target compound, but its S-methyl group may reduce regulatory scrutiny compared to cysteine-containing analogs.

Biological Activity

L-gamma-Glutamyl-S-methyl-L-cysteinyl-beta-alanine, a compound that combines elements of glutamate, cysteine, and beta-alanine, exhibits significant biological activities that are relevant in various physiological and pathological contexts. This article explores its biological activity, mechanisms of action, and implications for health and disease.

1. Chemical Structure and Properties

This compound is a peptide that features a gamma-glutamyl group linked to a S-methyl cysteine and beta-alanine. This structure is crucial for its interactions within biological systems, particularly in the context of cellular metabolism and detoxification processes.

The biological activity of this compound is primarily mediated through its influence on glutathione metabolism, a critical antioxidant system in living organisms. The following mechanisms have been identified:

  • Antioxidant Activity : The compound acts as a precursor in the synthesis of glutathione (GSH), which plays a pivotal role in protecting cells from oxidative stress by neutralizing free radicals and reactive oxygen species (ROS) .
  • Detoxification : It participates in the conjugation reactions with xenobiotics, enhancing their solubility for excretion. This process is facilitated by enzymes such as glutathione S-transferases (GSTs) .
  • Neuroprotective Effects : The compound has been shown to mitigate neurotoxic effects associated with oxidative stress by preserving mitochondrial function and reducing neuronal cell death .

3.1 Role in Glutathione Synthesis

The synthesis of this compound is closely linked to the production of glutathione. Glutamate-cysteine ligase (GCL) catalyzes the first step in glutathione synthesis, making gamma-glutamylcysteine a rate-limiting factor . The presence of beta-alanine may enhance the stability and solubility of this peptide, promoting its availability for biological functions.

3.2 Implications in Disease States

  • Cancer : Elevated levels of gamma-glutamyl peptides, including this compound, have been associated with cancer cell proliferation and resistance to chemotherapy. Tumor cells utilize extracellular glutathione as a source of cysteine to support their growth .
  • Neurodegenerative Diseases : By modulating oxidative stress, this compound may play a protective role against neurodegenerative conditions such as Alzheimer's disease and Parkinson's disease .

4. Case Studies and Research Findings

Recent studies have provided insights into the biological activity of this compound:

StudyFindings
Balakrishna & Prabhune (2014)Highlighted the role of gamma-glutamyl transpeptidase (GGT) in cysteine acquisition from extracellular peptides, indicating the importance of this compound in cellular metabolism .
MDPI Study (2023)Demonstrated that gamma-glutamyl peptides can enhance detoxification processes and protect against oxidative damage .
PMC Article (2023)Discussed the neuroprotective effects of gamma-glutamyl compounds in mitigating excitotoxic damage to neurons .

5. Conclusion

This compound holds significant promise due to its multifaceted roles in biological systems, particularly concerning antioxidant defense and detoxification mechanisms. Its implications in health and disease underscore the need for further research to elucidate its potential therapeutic applications.

Q & A

Q. How can structure-activity relationship (SAR) studies guide the design of novel γ-glutamyl peptides?

  • Methodological Answer : SAR is explored by synthesizing analogs with modified cysteine or beta-alanine moieties. Computational docking (e.g., AutoDock Vina) predicts binding affinities to GGT. Biological activity is validated using enzyme inhibition assays and cellular uptake studies in Caco-2 cell monolayers .

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